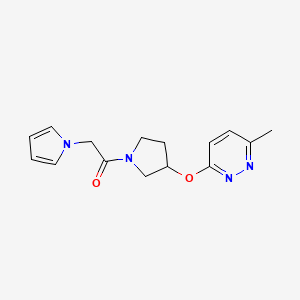

![molecular formula C16H26O4Si B2606355 Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate CAS No. 2361644-00-8](/img/structure/B2606355.png)

Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

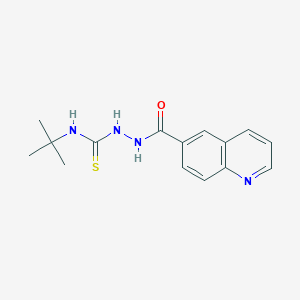

The compound is a type of silyl ether, which are often used as protective groups in organic synthesis . Silyl ethers, such as tert-butyldimethylsilyl ethers, are known for their stability and resistance to hydrolysis, making them useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of silyl ethers generally consists of an oxygen atom bonded to a silicon atom, which is further bonded to various organic groups .Chemical Reactions Analysis

Silyl ethers are known to participate in a variety of chemical reactions. They can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of certain compounds .Physical And Chemical Properties Analysis

Silyl ethers are generally stable and resistant to hydrolysis. They often have a clear liquid form and are slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .Scientific Research Applications

- Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate serves as a precursor for the synthesis of biologically active natural products. Notably, it contributes to the preparation of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.

- Indole derivatives, such as those derived from Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate, have shown promise as potential anticancer agents. Researchers explore their mechanisms of action and evaluate their efficacy against cancer cells .

- The compound’s structural features make it an interesting candidate for anti-inflammatory drug development. Investigations focus on its ability to modulate inflammatory pathways and reduce inflammation-related symptoms .

- Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate may possess antinociceptive (pain-relieving) effects. Researchers study its impact on pain pathways and neuronal signaling .

- Evaluating the cytotoxic effects of this compound is crucial. Researchers investigate its impact on cell viability, proliferation, and apoptosis, aiming to understand its potential as an antitumor agent .

- Lipoxygenases play a role in inflammation and oxidative stress. Scientists explore whether Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate can inhibit these enzymes, potentially offering therapeutic benefits .

Natural Product Synthesis

Anticancer Research

Anti-Inflammatory Studies

Antinociceptive Properties

Cytotoxicity Assessment

Lipoxygenase Inhibition

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4Si/c1-16(2,3)21(6,7)20-13-9-8-12(10-14(13)18-4)11-15(17)19-5/h8-10H,11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVHTCHOHGGTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2606293.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one](/img/structure/B2606294.png)